A Technical Guide to Alkanesulfinyl Chlorides: Analysis of Methanesulfinyl Chloride
A Technical Guide to Alkanesulfinyl Chlorides: Analysis of Methanesulfinyl Chloride
An Important Note on Scope: The subject of this technical guide was initially specified as Cyanomethanesulfinyl Chloride (NC-CH₂-S(O)Cl). However, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of available data for this specific compound. It is crucial to distinguish this molecule from the well-documented Cyanomethanesulfonyl Chloride (NC-CH₂-SO₂Cl), which contains sulfur in a higher oxidation state (S(VI) vs. S(IV)). The reactivity and stability of sulfinyl and sulfonyl chlorides can differ dramatically. For instance, trifluoromethanesulfinyl chloride is known to be unstable and prone to disproportionation, whereas the corresponding sulfonyl chloride is stable.[1]
Given the absence of verifiable data for the requested compound, and in the interest of scientific integrity and safety, this guide will instead provide an in-depth analysis of a closely related and well-characterized analogue: Methanesulfinyl Chloride (CH₃S(O)Cl) . The principles of synthesis, reactivity, and handling discussed herein provide a foundational understanding of simple alkanesulfinyl chlorides, which can serve as a valuable proxy for researchers exploring this class of compounds.
Introduction to Methanesulfinyl Chloride
Methanesulfinyl chloride, CH₃S(O)Cl, is the sulfinyl chloride of methanesulfinic acid. It is a highly reactive organosulfur compound that serves as a potent electrophile and a valuable intermediate in organic synthesis. Its utility stems from the facile displacement of the chloride ion by a range of nucleophiles, providing access to sulfoxides, sulfinate esters, and sulfinamides.[2] However, its high reactivity is coupled with inherent instability, necessitating careful handling and specific conditions for its synthesis and storage.[2] This guide details its core physicochemical properties, a reliable synthetic protocol, and its key chemical transformations.
Physicochemical and Spectroscopic Profile
Methanesulfinyl chloride is a nearly colorless liquid with a pungent odor.[2] It is highly reactive and susceptible to decomposition, particularly at room temperature, where it can disproportionate.[2] Due to this instability, it is typically prepared and used immediately or stored for only short periods under controlled conditions.
Table 1: Physical and Chemical Properties of Methanesulfinyl Chloride
| Property | Value | Source |
| Molecular Formula | CH₃ClOS | [3] |
| Molecular Weight | 98.55 g/mol | [3] |
| Boiling Point | 48 °C at 22 mmHg; 59 °C at 42 mmHg | [2] |
| Density | 1.3706 g/cm³ at 25 °C | [2] |
| Refractive Index (n²⁵_D_) | 1.5038 | [2] |
| Appearance | Nearly colorless liquid | [2] |
| Solubility | Reacts with water; Soluble in common organic solvents | |
| Stability | Unstable; slowly decomposes at room temperature.[2] Prone to disproportionation into methanesulfonyl chloride and methanesulfenyl chloride.[2] |
Synthesis of Methanesulfinyl Chloride
The most reliable and well-documented synthesis of methanesulfinyl chloride involves the oxidative chlorination of methyl disulfide in acetic anhydride. This method, detailed in Organic Syntheses, provides a homogeneous reaction medium and avoids the generation of hydrogen chloride gas as a byproduct, which is a drawback of other methods.[2]
Mechanistic Rationale
The reaction proceeds via the chlorination of methyl disulfide. The choice of acetic anhydride as the solvent is critical as it facilitates the reaction in a single phase. The progress of the reaction can be monitored visually; the initial mixture turns a reddish color due to the formation of methanesulfenyl chloride (CH₃SCl) as an intermediate, which then fades as it is oxidized to the final product.[2][4] Maintaining a low temperature (0 to -10 °C) is essential to prevent over-oxidation to the sulfonyl chloride and other side reactions.[2]
Visualization of Synthetic Workflow
Caption: Major reaction pathways for Methanesulfinyl Chloride.
Safety and Handling
Sulfinyl chlorides are hazardous reagents that must be handled with appropriate precautions.
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Toxicity and Corrosivity: Methanesulfinyl chloride causes severe skin burns and eye damage. [3]The vapors are harmful. All manipulations must be performed in a well-ventilated chemical fume hood.
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Reactivity: The compound reacts with water and is flammable. [3]It should be kept away from moisture.
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Storage: Due to its thermal instability, methanesulfinyl chloride should not be stored in a sealed container at room temperature for extended periods, as decomposition can lead to pressure buildup. [2]If storage is necessary, it should be done at low temperatures (e.g., in a freezer).
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory when handling this chemical.
Conclusion
Methanesulfinyl chloride is a foundational reagent in the family of alkanesulfinyl chlorides. While its inherent instability presents handling challenges, its high reactivity makes it a valuable tool for the synthesis of a variety of sulfur-containing compounds. The synthetic protocol via oxidative chlorination of methyl disulfide is robust and provides high-purity material suitable for subsequent transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to work with this or structurally related sulfinyl chlorides.
References
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. (URL: [Link])
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Journal of Organic Chemistry, 74(24), 9287-9291. (URL: [Link])
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Paull, R. E., & Tipping, A. E. (1975). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1073-1077. (URL: [Link])
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